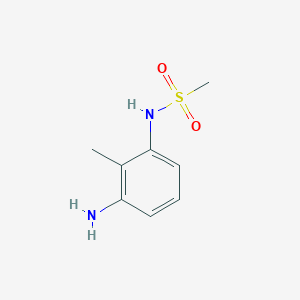

N-(3-Amino-2-methylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMPIZDGCCFQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Methodologies for N 3 Amino 2 Methylphenyl Methanesulfonamide and Its Analogues

Historical and Current Synthetic Routes to N-(3-Amino-2-methylphenyl)methanesulfonamide

The primary and most established synthetic pathway to this compound involves a two-step process starting from the corresponding nitroaniline derivative. This approach remains a cornerstone of both laboratory-scale and industrial production.

Evolution of Synthetic Strategies and Key Chemical Transformations

The synthesis of this compound fundamentally relies on two key chemical transformations: sulfonylation of an aniline (B41778) derivative and the subsequent reduction of a nitro group.

The process typically commences with the sulfonylation of 2-methyl-3-nitroaniline (B147196) with methanesulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of organic solvents can be employed for this step.

The subsequent and final step is the reduction of the nitro group in the resulting N-(2-methyl-3-nitrophenyl)methanesulfonamide to afford the desired this compound. A common method for this transformation is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or transfer hydrogenation reagents such as ammonium (B1175870) formate (B1220265) or formic acid. google.com Chemical reduction methods, for instance, using metals like iron or tin in an acidic medium, have also been historically employed. google.com

A patent describes a general method for preparing 3-amino methanesulfonanilide, which involves reacting 3-nitroaniline (B104315) with methanesulfonyl chloride in an organic solvent in the presence of a base, followed by reduction of the nitro group. google.com This provides a foundational methodology that can be adapted for the synthesis of this compound by utilizing 2-methyl-3-nitroaniline as the starting material.

Development of Efficient and Scalable Synthetic Protocols for this compound and its Intermediates

Efforts to develop more efficient and scalable synthetic protocols for this compound and its intermediates have focused on optimizing reaction conditions and improving the ease of product isolation. For the sulfonylation step, the choice of base and solvent can significantly impact reaction time and yield. The use of readily available and inexpensive bases is preferred for large-scale production.

For the reduction of the nitro group, catalytic transfer hydrogenation presents a scalable and often safer alternative to using hydrogen gas under pressure. The reaction can be carried out at moderate temperatures and pressures, and the work-up procedure is typically straightforward. A patent for a related compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, highlights the use of palladium on carbon with ammonium formate or formic acid in an ester solvent as an effective reduction system. google.com Such a protocol can be readily adapted for the large-scale synthesis of this compound.

The following table summarizes a typical synthetic protocol based on established methodologies:

| Step | Reactants | Reagents and Conditions | Product |

| 1. Sulfonylation | 2-methyl-3-nitroaniline, Methanesulfonyl chloride | Organic solvent (e.g., toluene (B28343), xylene), Base (e.g., N,N-dialkylaniline), Reflux temperature, 3-4 hours | N-(2-methyl-3-nitrophenyl)methanesulfonamide |

| 2. Reduction | N-(2-methyl-3-nitrophenyl)methanesulfonamide | Reducing agent (e.g., Iron powder in acetic acid and water), 80-100°C, 2-3 hours | This compound |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, catalyst-free conditions, and improved atom economy.

Recent research in the broader field of sulfonamide synthesis has explored several sustainable approaches that could be applied to the production of this compound. For instance, the use of water as a solvent for the sulfonylation reaction has been reported for the synthesis of various sulfonamides, often under pH control with a simple base like sodium carbonate. sci-hub.se This approach eliminates the need for volatile organic solvents.

Solvent-free, or neat, reaction conditions represent another green alternative. The direct reaction of amines with sulfonyl chlorides at room temperature without a solvent has been shown to be effective for the synthesis of N-alkyl and N-arylsulfonamides. sci-hub.se Furthermore, mechanochemical methods, where reactions are induced by mechanical force in a ball mill, offer a solvent-free and often more efficient route to sulfonamides. rsc.org

Electrochemical methods are also emerging as a green alternative for sulfonamide synthesis, avoiding the use of harsh oxidants and reagents. chemistryworld.com These evolving green methodologies have the potential to make the synthesis of this compound more environmentally benign.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

While the traditional chemical synthesis of sulfonamides is well-established, the exploration of chemoenzymatic and biocatalytic methods is still in its early stages and has not been specifically reported for this compound. However, general advancements in biocatalysis for C-N bond formation and functional group transformations could pave the way for future enzymatic routes to this compound.

For instance, the use of enzymes for the selective acylation of amines is a well-known strategy. While not directly applicable to sulfonylation, engineered enzymes could potentially be developed to catalyze the formation of the sulfonamide bond.

More plausibly, biocatalysis could be employed in the synthesis of the precursors. For example, enzymatic nitration of toluene derivatives or enzymatic amination of substituted phenols could offer greener routes to the starting materials. As the field of enzyme engineering progresses, it is conceivable that biocatalytic methods will play a more significant role in the synthesis of aromatic amines and their derivatives, including this compound.

Preclinical Pharmacological Investigations of N 3 Amino 2 Methylphenyl Methanesulfonamide

In Vitro Pharmacological Profiling of 2-(4-Amino-3-methylphenyl)benzothiazole Derivatives

The in vitro pharmacological assessment of novel chemical entities is a cornerstone of drug discovery, providing initial insights into their biological activity and mechanism of action. For the 2-(4-aminophenyl)benzothiazole class of compounds, in vitro studies have been pivotal in elucidating their potent and selective antitumor properties. nih.govaacrjournals.orgnih.gov

Cell-Based Assays and Phenotypic Screening in Relevant Biological Systems

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of compounds against various cancer cell lines. For the 2-(4-amino-3-methylphenyl)benzothiazole series, a remarkable degree of selectivity has been observed in panels of human cancer cell lines. acs.orgnih.gov

Notably, these compounds exhibit potent, nanomolar to picomolar activity against a specific subset of breast, ovarian, renal, and colon carcinoma cell lines, while others remain largely insensitive. nih.govnih.gov For instance, the parent compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), and its 5-fluoro derivative (5F 203) have demonstrated significant growth-inhibitory effects in sensitive cell lines such as MCF-7 and MDA-468 (breast cancer). nih.govacs.org An interesting characteristic of this class of compounds is the often-observed biphasic dose-response curve in sensitive cell lines. acs.org

To overcome the lipophilicity of these parent compounds, water-soluble amino acid prodrugs were synthesized. These prodrugs, such as the lysylamide of 5F 203 (known as Phortress), retain the selective in vitro growth inhibitory potency against the same sensitive cell lines as the parent amine. nih.gov This is because the prodrugs are designed to rapidly and quantitatively revert to the active parent amine within the biological system. aacrjournals.orgnih.gov

Interactive Table: In Vitro Activity of 2-(4-Amino-3-methylphenyl)benzothiazole Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | In Vitro Potency (GI50) | Selectivity |

|---|---|---|---|---|

| DF 203 | MCF-7 | Breast | < 5 nM nih.gov | High |

| DF 203 | MDA-468 | Breast | Nanomolar range nih.gov | High |

| 5F 203 | Sensitive Breast Lines | Breast | >100-fold more potent than DF 203 nih.gov | High |

| 5F 203 | IGROV-1 | Ovarian | Potent aacrjournals.org | High |

| DF 203 | PC-3 | Prostate | > 30 µM (insensitive) nih.gov | - |

Receptor Binding and Ligand Interaction Assays

The induction of CYP1A1 by 2-(4-amino-3-methylphenyl)benzothiazoles is mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.gov These compounds have been identified as potent ligands for the AhR. nih.gov

Upon binding of the benzothiazole (B30560) ligand, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to increased transcription. nih.gov

Interestingly, in cell lines that have developed acquired resistance to these compounds, the AhR appears to be constitutively localized within the nucleus, and the addition of the drug fails to drive the transcription of cyp1a1. nih.gov This highlights the critical role of the initial cytoplasmic AhR binding and subsequent nuclear translocation in the mechanism of action.

Modulation of Cellular Pathways and Signaling Networks by 2-(4-Amino-3-methylphenyl)benzothiazole

The bioactivation of 2-(4-amino-3-methylphenyl)benzothiazoles by CYP1A1 initiates a cascade of downstream cellular events that culminate in cell death. The reactive metabolites generated are capable of forming DNA adducts, which leads to DNA damage. nih.govnih.gov

The formation of these DNA adducts has been observed in sensitive tumor cells both in vitro and in vivo. mdpi.com The subsequent DNA damage response can trigger cell cycle arrest and apoptosis. For example, in sensitive breast cancer cell lines, treatment with these compounds has been shown to lead to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Furthermore, the presence of DNA double-strand breaks, as indicated by the formation of γH2AX foci, has been reported in sensitive cells following treatment. nih.gov

In Vivo Efficacy Assessments of 2-(4-Amino-3-methylphenyl)benzothiazole Derivatives in Preclinical Animal Models

Following promising in vitro results, the evaluation of efficacy in preclinical animal models is a critical step in the development of a potential therapeutic agent.

Selection and Validation of Relevant Animal Models for Efficacy Studies

For anticancer drug development, human tumor xenograft models in immunocompromised mice are a standard and relevant model system. In these models, human cancer cells are implanted into mice, and the ability of the test compound to inhibit tumor growth is assessed.

For the 2-(4-amino-3-methylphenyl)benzothiazole class of compounds, efficacy studies have been conducted using xenograft models of human breast and ovarian cancer. nih.govaacrjournals.org The selection of specific cell lines for these models is based on their in vitro sensitivity to the compounds. For example, cell lines such as MCF-7 (breast) and IGROV-1 (ovarian), which show high sensitivity in vitro, have been used to establish these xenograft models. aacrjournals.org

The in vivo studies have demonstrated that the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Phortress) can significantly retard the growth of these breast and ovarian tumors. aacrjournals.org Importantly, CYP1A1 protein expression was detected in the tumors of mice treated with the prodrug, confirming that the proposed mechanism of action is also relevant in the in vivo setting. nih.govaacrjournals.org

Interactive Table: In Vivo Efficacy of a 2-(4-Amino-3-methylphenyl)benzothiazole Prodrug

| Animal Model | Tumor Type | Compound | Outcome |

|---|---|---|---|

| Nude Mice | MCF-7 Breast Cancer Xenograft | Lysylamide prodrug of 5F 203 | Significant retardation of tumor growth aacrjournals.org |

| Nude Mice | IGROV-1 Ovarian Cancer Xenograft | Lysylamide prodrug of 5F 203 | Significant retardation of tumor growth aacrjournals.org |

| Nude Mice | BO Breast Cancer Xenograft | Compound 9a (a related analog) | Potent growth inhibition acs.org |

Dose-Response Relationships and Efficacy against Specific Biological Endpoints in Animal Models

Comprehensive searches of publicly available scientific literature and preclinical data repositories did not yield any specific studies detailing the dose-response relationships or efficacy of N-(3-Amino-2-methylphenyl)methanesulfonamide in animal models. At present, there is a lack of published research investigating the in vivo pharmacological effects of this specific chemical entity. Therefore, data on its potential therapeutic efficacy against any biological endpoints, as well as the doses required to elicit such effects, are not available.

Comparative Preclinical Pharmacology of this compound and Related Chemical Entities

Similarly, no preclinical studies have been identified that directly compare the pharmacological profile of this compound with other structurally related chemical entities. Comparative pharmacological analyses are crucial for understanding the structure-activity relationships of a compound and for contextualizing its potency, selectivity, and potential therapeutic index relative to other molecules in the same chemical class. The absence of such data for this compound means that its pharmacological characteristics in relation to similar compounds remain uncharacterized in the public domain.

Due to the absence of available preclinical data for this compound, the following data tables, which would typically present such findings, are empty.

Table 1: Dose-Response Relationships of this compound in Animal Models

| Animal Model | Biological Endpoint | Effective Dose (ED50) | Maximal Efficacy (Emax) |

|---|

Table 2: Comparative Efficacy of this compound and Related Compounds

| Compound | Animal Model | Biological Endpoint | Relative Potency |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Related Chemical Entity 1 | Data Not Available | Data Not Available | Data Not Available |

Molecular Mechanisms of Action and Target Engagement of N 3 Amino 2 Methylphenyl Methanesulfonamide

Identification and Validation of Primary Molecular Targets of N-(3-Amino-2-methylphenyl)methanesulfonamide

A thorough search for studies aimed at identifying and validating the primary molecular targets of this compound yielded no results.

Affinity-Based Proteomics and Chemoproteomics Approaches

No published studies were found that utilized affinity-based proteomics or chemoproteomics approaches to identify the protein targets of this compound. Such methods are crucial for elucidating the direct binding partners of a compound within a complex biological system.

Genetic Perturbation Studies to Elucidate Target Roles and Dependencies

There is no available research detailing the use of genetic perturbation techniques, such as CRISPR-Cas9 screening or RNA interference, to investigate the functional roles of potential targets of this compound or to understand cellular dependencies on these targets in the context of the compound's activity.

Elucidation of Downstream Signaling Pathways and Biological Networks Affected by this compound

No information is available in the scientific literature regarding the downstream signaling pathways or biological networks that are modulated by this compound.

Structural Biology of this compound-Target Interactions

No structural biology data, which would provide insight into the physical interaction between this compound and any potential protein targets, has been published.

X-ray Crystallography and Cryo-EM Studies of this compound-Protein Complexes

There are no publicly available X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of this compound in complex with any protein. These techniques are fundamental for visualizing the precise binding mode and conformational changes that occur upon compound-target engagement.

Information regarding this compound Remains Undisclosed in Publicly Accessible Research

Extensive searches for scientific data concerning the chemical compound this compound have yielded no specific information regarding its molecular mechanisms of action, target engagement, or multi-target pharmacological profiles. Despite a thorough review of available scientific literature, no dedicated research articles or comprehensive studies detailing these aspects of the compound could be identified.

Efforts to locate data on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the ligand-target dynamics of this compound were also unsuccessful. This suggests that such studies, if they exist, have not been published in publicly accessible databases or scientific journals.

Similarly, information regarding a multi-target pharmacological profile for this specific compound is not available. While general methodologies for assessing the kinase inhibitor profiles of various compounds are well-documented, their specific application to this compound has not been reported in the searched literature.

It is important to note that the absence of published data does not necessarily indicate a lack of research into this compound. Such information may be part of proprietary research and development within pharmaceutical or biotechnology companies and, therefore, not publicly disclosed.

Due to the lack of available data, it is not possible to provide a detailed article on the molecular mechanisms of action, target engagement, and multi-target pharmacological profiles of this compound as requested. The scientific community awaits future publications that may shed light on the pharmacological properties of this particular chemical entity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 3 Amino 2 Methylphenyl Methanesulfonamide

Systematic Chemical Modification of the N-(3-Amino-2-methylphenyl)methanesulfonamide Scaffold

The foundation of understanding the structure-activity relationship (SAR) of a lead compound like this compound lies in its systematic chemical modification. This process involves synthesizing a library of analogs where specific parts of the molecule are altered to probe the impact of these changes on biological activity.

The this compound scaffold offers several points for modification. The primary amino group, the methyl group on the phenyl ring, and the methanesulfonamide (B31651) moiety can all be altered. The effects of these substitutions are typically evaluated through in vitro assays to determine changes in potency, efficacy, and selectivity for a given biological target.

For instance, the electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups. The size and lipophilicity of substituents also play a crucial role in the interaction with the target protein. A hypothetical exploration of substituent effects on an illustrative biological target is presented in Table 1.

Table 1: Illustrative Substituent Effects on Biological Activity This table is a hypothetical representation for illustrative purposes.

| Compound ID | R1 (at Amino Group) | R2 (at Methyl Group) | R3 (at Sulfonamide) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Lead | H | CH3 | CH3 | 100 |

| Analog 1 | CH3 | CH3 | CH3 | 150 |

| Analog 2 | H | H | CH3 | 80 |

| Analog 3 | H | Cl | CH3 | 50 |

| Analog 4 | H | CH3 | C2H5 | 200 |

Positional scanning involves moving the existing substituents to different positions on the phenyl ring to understand the spatial requirements of the target's binding pocket. For example, the amino and methyl groups could be moved to other positions on the benzene (B151609) ring to assess the impact on activity.

Development and Validation of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model would be developed by calculating a set of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP). mdpi.com

Once a dataset of compounds with their corresponding biological activities and calculated descriptors is compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to generate a QSAR equation. qub.ac.uk A typical QSAR model might take the form:

log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + constant

The validity and predictive power of the generated QSAR model must be rigorously assessed through internal and external validation techniques. A statistically robust QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com

Design Principles Derived from SAR Studies of this compound Analogues

Through systematic SAR studies, key design principles for optimizing the biological activity of the this compound scaffold can be elucidated. These principles are essentially a set of rules that describe which structural features are essential for activity and which are detrimental.

For example, SAR studies might reveal that:

A primary amino group at the 3-position is crucial for hydrogen bonding with the target.

A small, electron-withdrawing substituent at the 2-position enhances potency.

The methanesulfonamide moiety is essential for activity, and modifications to the methyl group are generally not well-tolerated.

These principles provide a roadmap for medicinal chemists to design future generations of compounds with improved properties.

Ligand Efficiency, Lipophilic Efficiency, and Other Physiochemical Property Analysis in this compound Series

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. Physicochemical properties play a critical role in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Metrics such as ligand efficiency (LE) and lipophilic efficiency (LLE) are used to assess the quality of a compound. wikipedia.org

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps in identifying compounds that achieve high affinity with a relatively small number of atoms. taylorandfrancis.com

Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for optimizing compounds to have a good balance between potency and developability, as excessive lipophilicity can lead to poor pharmacokinetic properties.

Analysis of these properties across a series of this compound analogs would guide the selection of candidates with the most promising drug-like characteristics.

Table 2: Illustrative Physicochemical Property Analysis This table is a hypothetical representation for illustrative purposes.

| Compound ID | pIC50 | MW (g/mol) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

|---|---|---|---|---|---|

| Lead | 7.0 | 200.25 | 1.5 | 0.35 | 5.5 |

| Analog 1 | 6.8 | 214.28 | 1.8 | 0.32 | 5.0 |

| Analog 2 | 7.1 | 186.22 | 1.2 | 0.38 | 5.9 |

| Analog 3 | 7.3 | 220.67 | 1.9 | 0.33 | 5.4 |

| Analog 4 | 6.7 | 214.28 | 1.9 | 0.31 | 4.8 |

Pharmacophore Modeling and Virtual Screening Based on this compound as a Lead Structure

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net Based on the structure of this compound and its active analogs, a pharmacophore model can be generated. nih.gov This model would typically consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features but may have a different chemical scaffold. This process, known as virtual screening, can rapidly identify diverse and potentially patentable new lead compounds for further development. The sulfonamide group is a versatile moiety that has been explored in the design of various inhibitors. researchgate.netacs.org

Computational Chemistry and Molecular Modeling of N 3 Amino 2 Methylphenyl Methanesulfonamide

Molecular Docking and Dynamics Simulations of N-(3-Amino-2-methylphenyl)methanesulfonamide with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand), such as this compound, and a protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's active site and scoring them based on their binding affinity. ekb.eg Sulfonamide-containing compounds are known to target a wide array of proteins, including carbonic anhydrases, kinases, and various enzymes involved in microbial pathways. nih.govnih.gov Docking studies can help identify the most probable biological targets for this compound and elucidate the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. ekb.eg

Following docking, molecular dynamics (MD) simulations provide a more dynamic and realistic view of the complex. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govnih.gov These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding affinity by observing the system's behavior over a period of nanoseconds to microseconds. nih.gov

Interactive Table 1: Hypothetical Molecular Docking Scores for this compound with Potential Biological Targets

This table presents illustrative docking scores to demonstrate how this data is typically represented. The values are not based on experimental results.

| Biological Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase IX | 5FL4 | -8.5 | His94, His96, Thr200 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.2 | Cys919, Asp1046, Glu885 |

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design is a computational strategy for creating novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. nih.govnih.gov This approach can be broadly categorized into structure-based and ligand-based methods. nih.gov The this compound structure can serve as a valuable "scaffold" or starting fragment in such design processes. Scaffolds are core molecular frameworks upon which new functional groups can be added to generate a library of novel compounds with desired pharmacological properties. scilit.comnih.govrsc.org The sulfonamide moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of FDA-approved drugs and its ability to interact with diverse biological targets. nih.gov

Using structure-based de novo design, algorithms can "grow" new molecular structures atom-by-atom or fragment-by-fragment from the this compound scaffold placed within a protein's active site. nih.govbiorxiv.org These algorithms aim to maximize favorable interactions with the target protein, generating novel molecules with potentially high binding affinity and specificity. arxiv.org This process can explore a much wider chemical space than traditional high-throughput screening, offering innovative molecular architectures that might not be conceived through conventional medicinal chemistry intuition. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, properties, and reactivity of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors for drug candidates. nih.gov For this compound, these calculations can determine its optimized three-dimensional geometry and electronic properties.

Key properties derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and susceptibility to chemical reactions. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding, with a biological target. nih.gov

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactivity.

These computational analyses help in understanding the molecule's intrinsic properties, which govern its interactions with biological systems and its metabolic stability. nih.gov

Interactive Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-311G)

This table contains theoretical data for illustrative purposes.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap (ΔE) | 5.27 | eV |

| Dipole Moment | 3.45 | Debye |

Free Energy Perturbation and Binding Energy Calculations for this compound Complexes

While molecular docking provides a rapid assessment of binding affinity, more rigorous and computationally intensive methods are needed for accurate predictions. Free Energy Perturbation (FEP) is a powerful technique based on statistical mechanics that calculates the difference in binding free energy (ΔΔG) between two closely related ligands. nih.govbiorxiv.org FEP simulations involve creating a non-physical, hybrid molecule that is gradually "mutated" from one ligand to another over a series of simulation steps, both in the solvated state and when bound to the protein. uiuc.educhemrxiv.org

This method is particularly useful during the lead optimization phase of drug discovery. For instance, FEP could be used to predict whether adding a hydroxyl group or replacing the methyl group on the phenyl ring of this compound would result in a more potent inhibitor. drugdesigndata.org By accurately predicting these small changes in binding affinity, FEP can guide synthetic chemistry efforts, prioritizing the synthesis of compounds most likely to have improved activity and reducing the number of molecules that need to be made and tested. nih.govbiorxiv.org

Interactive Table 3: Hypothetical Relative Binding Free Energy (ΔΔG) Calculation for a Derivative

This table illustrates a hypothetical FEP calculation comparing the parent compound to a derivative.

| Parent Compound | Derivative | Calculated ΔΔG (kcal/mol) | Predicted Change in Affinity |

|---|

Applications of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. mdpi.comnih.gov In the context of this compound research, AI/ML can be applied in several ways:

Predictive Modeling: ML models, such as random forests or deep neural networks, can be trained on large chemical databases to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) for this compound and its derivatives. nih.gov This helps in early-stage filtering of compounds that are unlikely to become successful drugs. mindsunderground.com

Target Identification: AI algorithms can analyze biological data to identify new potential protein targets for which the sulfonamide scaffold might show activity. nih.gov

Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used for de novo design. nih.gov These models can learn the underlying rules of chemical structures and properties from existing data to generate novel molecules based on the this compound scaffold, optimized for specific properties like high binding affinity and synthetic accessibility. arxiv.org

By integrating AI and ML with traditional computational chemistry methods, the process of discovering and optimizing new drug candidates based on the this compound structure can be significantly accelerated. nih.govmindsunderground.com

Preclinical Pharmacokinetic and Metabolic Profile of N 3 Amino 2 Methylphenyl Methanesulfonamide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Biological Systems

This section would typically detail the journey of N-(3-Amino-2-methylphenyl)methanesulfonamide through the body in preclinical species, from administration to elimination.

Gastrointestinal Absorption and Bioavailability in Preclinical Species

Information in this subsection would focus on how well the compound is absorbed from the gastrointestinal tract and the fraction of the administered dose that reaches systemic circulation. Key parameters would include:

Oral Bioavailability (%F): The percentage of the drug that is absorbed and available to the body after oral administration compared to intravenous administration. Data would typically be presented for species such as rats, mice, dogs, or non-human primates.

Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the blood plasma.

Time to Peak Plasma Concentration (Tmax): The time at which Cmax is reached.

Table 1: Hypothetical Oral Bioavailability Data in Preclinical Species

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

|---|---|---|---|---|

| Rat | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available |

Tissue Distribution and Volume of Distribution in Animal Models

This part would describe where the compound goes in the body after absorption. Studies would typically involve administering a radiolabeled version of the compound to track its concentration in various tissues.

Volume of Distribution (Vd): A theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive tissue distribution.

Tissue-to-Plasma Concentration Ratios: These ratios would indicate the relative affinity of the compound for different tissues compared to the blood.

Identification of Metabolic Pathways and Metabolites in In Vitro and In Vivo Preclinical Systems

This subsection would outline how the body chemically modifies this compound. This is crucial for understanding its efficacy and potential for toxicity.

Metabolic Pathways: Identification of the primary enzymatic reactions involved, such as oxidation, reduction, hydrolysis, or conjugation (e.g., glucuronidation, sulfation). This often involves in vitro studies using liver microsomes or hepatocytes from different species.

Major Metabolites: The chemical structures of the main breakdown products of the parent compound would be presented.

Excretion Routes and Elimination Kinetics in Animal Models

This final part of the ADME profile would describe how the compound and its metabolites are removed from the body.

Routes of Excretion: Determination of the primary routes of elimination, such as through urine (renal excretion) or feces (biliary excretion).

Elimination Half-Life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

Table 2: Hypothetical Elimination Kinetics in Animal Models

| Species | Half-Life (t½) (h) | Clearance (CL) (mL/min/kg) | Primary Excretion Route |

|---|---|---|---|

| Rat | Data not available | Data not available | Data not available |

In Vitro and Preclinical In Vivo Drug-Drug Interaction (DDI) Studies

This section would focus on the potential for this compound to affect or be affected by other co-administered drugs.

Cytochrome P450 (CYP) Inhibition/Induction: In vitro studies would assess the compound's ability to inhibit or induce major CYP enzymes (e.g., CYP3A4, CYP2D6), which are responsible for metabolizing a wide range of drugs.

Transporter Studies: Evaluation of interactions with drug transporters (e.g., P-glycoprotein), which can affect drug absorption and distribution.

Species Differences in Preclinical Pharmacokinetics of this compound

This section would compare the pharmacokinetic parameters across different preclinical species. Understanding these differences is vital for extrapolating animal data to predict human pharmacokinetics. Significant variations in metabolism, for instance, can lead to different efficacy and safety profiles between species.

Formulation Strategies for Enhanced Preclinical Pharmacokinetics (e.g., solubility, stability, permeability in animal models)

In the absence of specific data for this compound, general formulation strategies that are commonly employed to overcome challenges in preclinical pharmacokinetics can be considered hypothetically. These strategies are typically tailored to the specific liabilities of the compound .

Solubility Enhancement

Poor aqueous solubility is a common hurdle in early drug development that can significantly limit oral absorption and, consequently, in vivo efficacy. Should this compound exhibit low solubility, a variety of formulation techniques could be explored:

pH adjustment: For compounds with ionizable groups, such as the amino group in this compound, altering the pH of the formulation vehicle can significantly enhance solubility. The formation of a salt version of the compound is a common and effective approach.

Co-solvents: The use of water-miscible organic solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol, ethanol) in the formulation can increase the solubility of lipophilic compounds.

Surfactants and Micellar Solutions: The incorporation of surfactants can lead to the formation of micelles that encapsulate the drug molecule, thereby increasing its apparent solubility in aqueous media.

Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix to create an amorphous state, the energy barrier for dissolution can be significantly lowered, leading to improved solubility and dissolution rates.

Stability Improvement

Chemical and physical stability of a compound in a formulation is paramount for ensuring accurate and reproducible preclinical testing. Potential degradation pathways for this compound would need to be identified to develop appropriate stabilizing formulations. Strategies could include:

Buffering Agents: To maintain a pH at which the compound exhibits maximum stability.

Antioxidants: If the molecule is susceptible to oxidative degradation.

Lyophilization (Freeze-Drying): To improve the long-term stability of compounds that are unstable in solution.

Permeability Enhancement

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is crucial for oral absorption. If this compound were to demonstrate poor permeability, formulation scientists might investigate:

Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the absorption of lipophilic drugs by utilizing lipid absorption pathways.

Permeation Enhancers: Certain excipients can transiently and reversibly alter the integrity of the intestinal epithelium to facilitate drug transport.

It is crucial to reiterate that the application of these strategies to this compound is speculative. The selection of an appropriate formulation approach would necessitate a thorough understanding of the compound's specific physicochemical properties and pharmacokinetic challenges, which can only be obtained through dedicated preclinical research. Without such data, any discussion of formulation strategies remains in the realm of general scientific principles rather than specific, evidence-based recommendations for this particular molecule.

Data Tables

Due to the absence of specific preclinical pharmacokinetic and formulation data for this compound in the available search results, no interactive data tables can be generated.

Development of N 3 Amino 2 Methylphenyl Methanesulfonamide Analogues and Chemical Probes

Rational Design of N-(3-Amino-2-methylphenyl)methanesulfonamide Analogues for Enhanced Activity, Selectivity, or Physicochemical Properties

The rational design of analogues of this compound is guided by structure-activity relationship (SAR) studies, which seek to correlate specific structural modifications with changes in biological activity, target selectivity, and physicochemical characteristics. The core structure, featuring a methanesulfonamide (B31651) group attached to an aminomethylphenyl ring, offers multiple points for chemical modification.

Key areas for modification include:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring can influence lipophilicity, electronic properties, and steric interactions with the biological target. For instance, in the development of 3-arylcoumarin derivatives with antibacterial activity, it was observed that the position and nature of substituents on the aryl ring significantly impacted efficacy against Staphylococcus aureus. A nitro group at the 6-position of the coumarin (B35378) moiety was found to be crucial for activity, while a methyl substitution on the 3-aryl ring was more favorable than nitro or methoxy (B1213986) substitutions at the same position. mdpi.com

The Amino Group: The primary amino group can be acylated, alkylated, or used as a point of attachment for larger moieties to modulate solubility, cell permeability, and target binding. In a series of sulfonamides derived from carvacrol, replacing cyclic substituents at the sulfonamide group with a simple amine group decreased the inhibitory activity against acetylcholinesterase (AChE), highlighting the importance of this position for target engagement. nih.gov

The Methyl Group: Altering the methyl group on the phenyl ring can affect the molecule's conformation and interaction with hydrophobic pockets in a target protein.

The Methanesulfonamide Moiety: While often critical for the primary biological activity (the "warhead"), the sulfonamide group can sometimes be replaced by bioisosteres, such as a sulfinamide or a reversed sulfonamide, to fine-tune binding affinity and pharmacokinetic properties. However, in one study, an attempted sulfonamide bioisosteric replacement resulted in a complete loss of cellular activity, indicating its critical role in the molecule's function. researchgate.net

Molecular modeling and docking studies are instrumental in this process, providing insights into how analogues bind to their targets. For example, docking studies with AChE revealed that the binding of carvacrol-derived sulfonamide inhibitors was primarily driven by π-π contacts and hydrogen bonds, explaining the observed SAR. nih.gov By systematically applying these principles, analogues of this compound can be designed to achieve enhanced potency, improved selectivity against off-targets, and optimized ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Synthesis and Biological Evaluation of Novel this compound Derivatives

The synthesis of novel derivatives based on the this compound scaffold typically involves multi-step chemical reactions. A common synthetic strategy for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netmdpi.com Starting with the core this compound structure, the free amino group serves as a versatile handle for further derivatization.

For example, a series of novel β-phenylalanine derivatives containing a sulfonamide moiety were synthesized to explore their antiproliferative activity. mdpi.com The synthesis began with the preparation of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid, which was then converted to a hydrazide. This intermediate enabled the development of a diverse library of heterocyclic derivatives, including pyrroles, pyrazoles, and various azoles. mdpi.com

Once synthesized, these new derivatives undergo rigorous biological evaluation to determine their activity and potential therapeutic utility. This process involves a battery of in vitro assays.

Biological Evaluation Findings for Novel Sulfonamide Derivatives

| Compound ID | Scaffold/Derivative Type | Biological Activity Screened | Key Finding | Reference |

|---|---|---|---|---|

| 5 | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | Cytotoxicity (A549 Lung Cancer Cells) | Identified as one of the most active compounds in the series. | mdpi.com |

| 13b | (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | Cytotoxicity (A549 Lung Cancer Cells) | Also identified as a highly active lead candidate. | mdpi.com |

| Compound 2 | N,N'-[6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis(4-methylbenzenesulfonamide) | Antibacterial (S. aureus) | Showed sensitivity with a zone of inhibition of 24.1 ± 0.11 mm and an MIC of 6.25 µg/mL. | researchgate.net |

| Compound 5 | Cefixime-derived sulfonamide | Antibacterial (E. coli) & Antifungal (A. alternata) | Marked activity with zones of inhibition of 28.1 ± 0.22 mm and 27.6 ± 0.22 mm, respectively (MIC: 6.25 µg/mL for both). | researchgate.net |

These evaluations provide critical data on the efficacy and selectivity of the new compounds, guiding further optimization efforts in the drug discovery process.

Prodrug Strategies for this compound to Modulate its Pharmacological Profile

Prodrug strategies involve the chemical modification of a biologically active compound to form a new entity that is inactive but can be converted to the active parent drug in vivo through enzymatic or chemical processes. This approach is often used to overcome undesirable properties of the parent molecule, such as poor solubility, limited permeability, rapid metabolism, or lack of target specificity.

For this compound, the primary amino group is an ideal attachment point for promoieties. One of the most effective and widely used prodrug strategies involves the use of amino acids or peptides. nih.gov

Amino Acid Prodrug Approach: By coupling an amino acid to the amino group of this compound via an amide bond, a new molecule is formed. This amino acid-conjugated prodrug can leverage endogenous amino acid transporters, such as the human peptide transporter 1 (hPEPT1), which are highly expressed in tissues like the intestine, to enhance absorption and bioavailability. nih.gov

Mechanism of Action: Once absorbed, the amide bond linking the amino acid to the parent drug is designed to be cleaved by endogenous enzymes like peptidases or amidases, which are abundant in the plasma and various tissues. This enzymatic cleavage releases the active this compound at or near its site of action.

Potential Advantages:

Improved Aqueous Solubility: The addition of a polar amino acid can increase the water solubility of the parent compound.

Enhanced Membrane Permeability: By targeting specific transporters, the prodrug can bypass passive diffusion limitations.

Increased Stability: The prodrug may be more resistant to premature metabolism (e.g., by cytochrome P450 enzymes) compared to the parent drug. nih.gov

Site-Specific Delivery: If the activating enzymes are localized in specific tissues, this can lead to targeted drug release.

Bioconjugation and Targeted Delivery of this compound-based Chemical Entities

Bioconjugation is the process of chemically linking a molecule like this compound to a larger biomolecule, such as a protein, antibody, or polymer. This strategy aims to create a hybrid entity that combines the biological activity of the small molecule with the targeting capabilities and favorable pharmacokinetic properties of the larger carrier molecule. mdpi.com

The primary amine on the phenyl ring of this compound is a key functional group for bioconjugation reactions. It is a good nucleophile and can readily react with various electrophilic reagents. mdpi.com

Common Bioconjugation Methods:

Amide Bond Formation: The amino group can be coupled with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. This is one of the most common methods for labeling proteins and other biomolecules. The carrier molecule is first functionalized with an NHS ester, which then reacts with the amino group of the sulfonamide to form a stable amide bond. mdpi.com

Reductive Amination: The amino group can react with an aldehyde or ketone on a carrier molecule to form an initial imine, which is then reduced with a mild reducing agent (e.g., sodium cyanoborohydride) to a stable secondary amine linkage. mdpi.com

Targeted Delivery Systems: By conjugating this compound to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells, an Antibody-Drug Conjugate (ADC) can be created. This ADC would circulate in the body until it binds to its target cell, at which point it is internalized, and the sulfonamide payload is released, leading to localized cytotoxic effects while minimizing systemic toxicity.

The N-terminus of proteins also presents a unique site for bioconjugation, and the chemistry used for its modification can be analogous to reactions involving the amino group of the sulfonamide. nih.govnih.gov These advanced delivery systems can significantly improve the therapeutic index of a compound by increasing its concentration at the site of action and reducing exposure to healthy tissues.

This compound as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a well-characterized small molecule used as a tool to study and manipulate a specific protein or biological pathway. An ideal probe exhibits high potency, selectivity, and a known mechanism of action. Analogues of this compound have been successfully developed into chemical probes through phenotypic screening.

A notable example is the discovery of CCT251236 , a potent ligand for the protein pirin, which was identified from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.net The core of CCT251236 incorporates an N-(3-Amino-4-methylphenyl) moiety, which is structurally very similar to this compound.

The Discovery and Application Process:

Phenotypic Screening: The process began with an unbiased screen that measured a discrete cellular change—the inhibition of the HSF1 pathway—rather than affinity for a specific protein target. This led to the identification of an initial hit compound.

Structure-Activity Relationship (SAR) Development: The initial hit was chemically modified to improve its potency and drug-like properties. This optimization process, which explored substitutions on the aromatic rings, led to the development of the advanced bisamide probe, CCT251236.

Target Identification: With a potent and selective probe in hand, chemical proteomics techniques were used to identify its molecular target. CCT251236 was found to bind with high affinity to pirin, a protein implicated in various cellular processes, including transcriptional regulation. This interaction was subsequently confirmed using Surface Plasmon Resonance (SPR) and X-ray crystallography. researchgate.net

Elucidating Biology: By using CCT251236 as a chemical probe, researchers can now specifically inhibit pirin in cellular and in vivo models. This allows for the investigation of pirin's role in the HSF1 pathway and other biological processes, potentially uncovering new therapeutic targets and disease mechanisms.

This example demonstrates how a scaffold related to this compound can be leveraged to create a powerful chemical tool for exploring complex biology. researchgate.net

Future Research Directions and Unaddressed Questions for N 3 Amino 2 Methylphenyl Methanesulfonamide

Emerging Research Areas and Potential Novel Applications for N-(3-Amino-2-methylphenyl)methanesulfonamide

While its primary role is established, the inherent chemical functionalities of this compound suggest its potential as a versatile scaffold for developing novel therapeutic agents. Research is beginning to pivot towards exploring these untapped possibilities.

Development of Novel Kinase Inhibitors: The core structure of this compound is a viable starting point for creating new classes of kinase inhibitors. The development of resistance to existing drugs like Vemurafenib necessitates the creation of next-generation inhibitors. mdpi.comnih.gov Future research could focus on modifying the structure of this intermediate to synthesize analogues that are effective against mutated kinases or can overcome resistance mechanisms. nih.govnih.gov

Scaffold for Diverse Bioactive Molecules: The aminophenylsulfonamide moiety is present in various biologically active compounds. mdpi.comnih.gov Research can be directed towards using this compound as a foundational building block to synthesize libraries of novel compounds. These libraries could then be screened against a wide range of biological targets beyond kinases, potentially leading to the discovery of agents with anticancer, anti-inflammatory, or antimicrobial properties. mdpi.comresearchgate.net

Probes for Chemical Biology: Derivatives of this compound could be functionalized to create chemical probes. These probes could be instrumental in studying the biology of BRAF and other related signaling pathways, helping to elucidate mechanisms of drug action and resistance.

| Potential Research Area | Rationale | Potential Outcome |

| Next-Generation BRAF Inhibitors | Overcoming acquired resistance to Vemurafenib is a major clinical challenge. mdpi.com | Development of new drugs effective against resistant melanoma strains. |

| Scaffold-Based Drug Discovery | The aminophenylsulfonamide core is a privileged structure in medicinal chemistry. nih.gov | Discovery of novel compounds with therapeutic potential in various diseases. |

| Chemical Biology Probes | Understanding the molecular basis of drug response and resistance is crucial. nih.gov | New tools to investigate cellular signaling pathways and identify new drug targets. |

Integration of Omics Technologies (e.g., genomics, proteomics, metabolomics) in this compound Research

The direct application of omics technologies to an intermediate compound is unconventional. However, these technologies are critical for providing the context and rationale for future research directions related to this compound. nih.gov

Genomics and Proteomics: These technologies are vital for understanding the mechanisms of resistance to Vemurafenib. mdpi.com By identifying the specific mutations in the BRAF gene or alterations in protein expression that lead to resistance, researchers can rationally design new molecules from the this compound scaffold to target these changes. For instance, if proteomics data reveals the upregulation of a bypass signaling pathway, derivatives can be designed to inhibit components of this new pathway. nih.gov

Metabolomics: Metabolomic studies can be employed to optimize the synthesis of this compound, whether through chemical or potential biocatalytic routes. By analyzing the metabolic fluxes, bottlenecks in the production process can be identified and addressed, leading to higher yields and purity.

| Omics Technology | Application in Research Context | Guiding Future Synthesis |

| Genomics | Identifying BRAF mutations and other genetic alterations conferring drug resistance. | Guiding the design of derivatives of this compound to target specific mutant proteins. |

| Proteomics | Characterizing protein expression changes and pathway reactivation in resistant cells. mdpi.com | Informing the development of dual-target inhibitors or compounds that circumvent resistance pathways. |

| Metabolomics | Optimizing synthetic or biosynthetic production pathways for the compound. | Improving the efficiency and cost-effectiveness of producing the core chemical scaffold. |

Advanced Methodological Approaches to this compound Study and Optimization

Innovation in synthetic and analytical chemistry can significantly impact the utility and accessibility of this compound for research and development.

Advanced Synthesis and Purification: Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes. researchgate.netmdpi.com This includes exploring novel catalytic systems, flow chemistry processes, and asymmetric synthesis methods to produce enantiomerically pure derivatives. mdpi.com Advanced purification techniques are also essential to ensure the high purity required for pharmaceutical applications.

Computational Chemistry and Molecular Modeling: In silico methods are becoming indispensable in modern drug discovery. nih.gov Molecular docking and dynamic simulations can be used to predict how novel derivatives of this compound will bind to target proteins. This computational pre-screening can help prioritize which compounds to synthesize, saving time and resources.

High-Throughput Screening (HTS): As libraries of compounds derived from the intermediate are generated, HTS technologies will be crucial for rapidly evaluating their biological activity against various targets.

| Methodological Approach | Objective | Impact on Research |

| Green Chemistry Synthesis | Reduce environmental impact and cost of production. monash.edu | Increased availability of the compound for broader research applications. |

| Computational Modeling | Predict binding affinity and ADME properties of new derivatives. | Rational design of more potent and selective drug candidates. |

| Asymmetric Synthesis | Produce specific stereoisomers of derivative compounds. mdpi.com | Elucidation of structure-activity relationships and development of more specific drugs. |

Remaining Challenges and Future Perspectives in the Academic Research of this compound

Despite its potential, several challenges remain in unlocking the full research value of this compound.

The primary challenge is shifting the perception of this molecule from a simple intermediate to a versatile chemical scaffold. This requires interdisciplinary collaboration between synthetic chemists, medicinal chemists, and molecular biologists. Furthermore, developing novel applications requires significant investment in screening and biological validation.

The future perspective for this compound is promising. Its strategic position as a precursor to a successful drug provides a strong foundation for further exploration. Academic research is poised to expand its role, leveraging it as a starting point for creating next-generation therapeutics designed to combat drug resistance and address a wider range of diseases. The integration of advanced synthetic methods and powerful omics technologies will be the driving force behind this evolution, potentially yielding new and impactful medicines.

Q & A

Q. What are the established synthetic routes for N-(3-Amino-2-methylphenyl)methanesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reacting 3-amino-2-methylaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Key steps include:

- Control of stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride minimizes side reactions.

- Temperature : Reactions are often conducted at 0–5°C to suppress hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).

- Analytical validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer: A combination of spectroscopic methods is used:

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 3H, CH₃), δ 6.8–7.2 (m, aromatic H), δ 5.2 (s, NH₂) | Confirms substitution pattern and NH₂ presence . |

| FT-IR | 3340 cm⁻¹ (N-H stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) | Validates sulfonamide and amine functional groups . |

| Mass Spec | [M+H]⁺ at m/z 215 (C₈H₁₁N₂O₂S⁺) | Confirms molecular weight and fragmentation patterns . |

Advanced Research Questions

Q. What computational approaches are used to predict the electronic and structural properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are employed to:

- Optimize geometry : Predict bond lengths (e.g., S-N: ~1.63 Å) and angles (e.g., C-S-N: ~105°) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and UV-Vis absorption (e.g., λmax ~270 nm) .

- NMR chemical shifts : GIAO (Gauge-Independent Atomic Orbital) methods calculate ¹H/¹³C shifts, validated against experimental data .

Challenges : Solvent effects (PCM model) and dispersion corrections improve accuracy for biological applications .

Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?

Methodological Answer: The methyl group at the 2-position and NH₂ at the 3-position create steric hindrance and electronic directing effects:

- Electrophilic substitution : NH₂ activates the ring for electrophilic attack at the para position (relative to NH₂), while the methyl group directs to meta positions.

- Cross-coupling reactions : Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and careful ligand selection to avoid deactivation by the sulfonamide group .

- Case study : In alkylation, the NH₂ group participates in hydrogen bonding, favoring reactions at the sulfonamide nitrogen over the aromatic ring .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Methodological Answer: Discrepancies often arise in:

- Conformational flexibility : DFT may underestimate non-covalent interactions (e.g., NH⋯O hydrogen bonds). MD simulations (AMBER force field) account for dynamic behavior .

- Crystallographic vs. computed structures : X-ray diffraction (e.g., CCDC data) validates bond lengths/angles. For example, experimental S-N bond lengths (1.62 Å) vs. DFT-predicted 1.63 Å .

- Spectroscopic deviations : Solvent effects in UV-Vis (e.g., TD-DFT with explicit solvent models) align computed λmax with experimental values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.